

Spectroscopic Profile of 4-Chloroindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroindolin-2-One

Cat. No.: B1585636

[Get Quote](#)

Introduction

4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of indolin-2-one. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 4-position of the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in drug discovery and development.^[1] A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in complex biological matrices.

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloroindolin-2-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of **4-Chloroindolin-2-one** forms the basis for interpreting its spectroscopic data. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. The chlorine substituent at the C4 position and the methylene group at C3 are key features that give rise to characteristic spectral signatures.

Molecular Structure of 4-Chloroindolin-2-one

Caption: Chemical structure of 4-Chloroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Chloroindolin-2-one**, both ¹H and ¹³C NMR provide diagnostic information.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Chloroindolin-2-one** is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the amine proton. The electron-withdrawing nature of the chlorine atom and the amide group will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for **4-Chloroindolin-2-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	N-H
~7.2	Triplet	1H	H-6
~7.0	Doublet	1H	H-5
~6.8	Doublet	1H	H-7
~3.6	Singlet	2H	CH ₂

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

The downfield chemical shift of the N-H proton is characteristic of an amide proton. The aromatic protons are expected to show a splitting pattern corresponding to their coupling with adjacent protons. The methylene protons at the C3 position are expected to appear as a singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloroindolin-2-one**

Chemical Shift (ppm)	Assignment
~175	C=O
~142	C-7a
~130	C-4
~128	C-6
~125	C-3a
~123	C-5
~110	C-7
~36	C-3

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chloroindolin-2-one** will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the lactam ring, as well as C-H and C-Cl bonds.

Table 3: Expected IR Absorption Peaks for **4-Chloroindolin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch (Amide)
~1710	Strong, Sharp	C=O Stretch (Lactam)
~1610, ~1470	Medium	C=C Stretch (Aromatic)
~780	Strong	C-Cl Stretch

The broadness of the N-H stretch is indicative of hydrogen bonding. The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chloroindolin-2-one**, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) is expected at m/z 167, corresponding to the molecule with the ³⁵Cl isotope. A significant M+2 peak at m/z 169, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

The fragmentation of **4-Chloroindolin-2-one** is likely to proceed through the loss of small molecules such as CO and HCl, as well as cleavage of the lactam ring.

Workflow for Spectroscopic Analysis of **4-Chloroindolin-2-one**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroindolin-2-one [myskinrecipes.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloroindolin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585636#spectroscopic-data-of-4-chloroindolin-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com